18-hydroxy-9R,10S-epoxy-stearic acid

Descripción

Molecular Architecture and Stereochemical Configuration

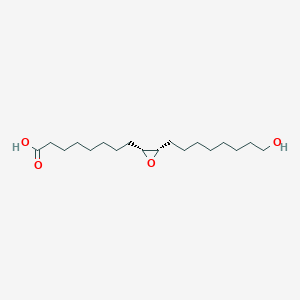

The molecular architecture of this compound reflects a sophisticated organization of functional groups within an octadecanoic acid framework. The compound possesses the molecular formula C18H34O4 with a molecular weight of 314.5 grams per mole, indicating the presence of four oxygen atoms distributed across two distinct functional modifications. The exact mass has been determined to be 314.245711 daltons through high-resolution mass spectrometry analysis.

The stereochemical configuration represents a critical aspect of this molecule's three-dimensional structure. The epoxide ring positioned between carbon atoms 9 and 10 exhibits a specific 9R,10S configuration, where the chiral center at position 9 has R-configuration and the chiral center at position 10 has S-configuration. This stereochemical arrangement distinguishes it from its enantiomeric counterpart and significantly influences its biological activity and chemical reactivity.

The molecular backbone consists of a linear eighteen-carbon chain with a carboxylic acid functionality at the terminal position. The hydroxyl group at carbon-18 provides additional hydrophilic character to the molecule, while the epoxide ring introduces strain and reactivity at the central portion of the carbon chain. This architectural arrangement creates a molecule with amphiphilic properties, possessing both hydrophobic and hydrophilic regions that influence its membrane interactions and metabolic fate.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C18H34O4 | Chemical Analysis |

| Molecular Weight | 314.5 g/mol | Mass Spectrometry |

| Exact Mass | 314.245711 Da | High-Resolution MS |

| Heavy Atoms | 22 | Computational Analysis |

| Rotatable Bonds | 16 | Conformational Analysis |

| Chiral Centers | 2 | Stereochemical Assignment |

The topological polar surface area has been calculated as 70.06 square angstroms, reflecting the contribution of the carboxylic acid, hydroxyl, and epoxide functionalities to the molecule's overall polarity. The presence of two hydrogen bond donors and four hydrogen bond acceptors indicates significant potential for intermolecular interactions and influences the compound's solubility characteristics and biological membrane permeability.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical specifications. The complete International Union of Pure and Applied Chemistry name is designated as 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid, which precisely describes the molecular connectivity and stereochemical arrangement.

The nomenclature system incorporates several key structural elements that define the compound's identity. The base name "octanoic acid" refers to the eight-carbon carboxylic acid segment, while the prefix "8-" indicates the attachment point of the oxirane-containing substituent. The oxirane designation specifies the three-membered epoxide ring, with the (2R,3S) stereochemical descriptors indicating the absolute configuration at the ring carbons.

The compound has been assigned multiple database identifiers across various chemical information systems. The PubChem Compound Identifier is 16061045, providing a unique numerical designation within the PubChem database. The Chemical Abstracts Service Registry Number is 154966-80-0, representing the official chemical registration. The ChEBI identification number is CHEBI:138258, linking the compound to the Chemical Entities of Biological Interest database.

| Database System | Identifier | Description |

|---|---|---|

| PubChem CID | 16061045 | PubChem Compound Database |

| Chemical Abstracts Service | 154966-80-0 | Chemical Registry Number |

| ChEBI | CHEBI:138258 | Chemical Entities of Biological Interest |

| LIPID MAPS | LMFA02000003 | Lipid Classification System |

| HMDB | HMDB0061650 | Human Metabolome Database |

| Wikidata | Q106038767 | Linked Open Data Platform |

The International Chemical Identifier string has been computed as InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/t16-,17+/m0/s1, providing a machine-readable representation of the molecular structure and stereochemistry. The corresponding International Chemical Identifier Key is ITTPZDMHCNGAGQ-DLBZAZTESA-N, serving as a shortened identifier for database searches and chemical informatics applications.

Comparative Analysis of Enantiomeric Forms

The enantiomeric relationship between this compound and its mirror image counterpart, 18-hydroxy-9S,10R-epoxy-stearic acid, represents a fundamental aspect of this compound's stereochemical properties. These two enantiomers exhibit identical molecular formulas and molecular weights but differ significantly in their three-dimensional spatial arrangements and subsequent biological activities.

Research investigations have demonstrated that enzymatic systems exhibit pronounced enantioselectivity toward these stereoisomers. Studies utilizing cytochrome P450 CYP94A1 have revealed differential rates of omega-hydroxylation between the two enantiomeric forms. When racemic mixtures of 9,10-epoxystearic acid are subjected to enzymatic transformation, the residual epoxide demonstrates enantiomeric enrichment, indicating preferential metabolism of one stereoisomer over the other.

Kinetic analysis of enantiomeric discrimination has been performed using purified stereoisomers at concentrations ranging from 0.46 to 15 micromolar. The enzyme demonstrates distinct kinetic parameters for each enantiomer, with differences observed in both maximum velocity and Michaelis constant values. This enantioselectivity results from the specific three-dimensional arrangement of amino acid residues within the enzyme active site, which creates a chiral environment that preferentially accommodates one enantiomeric form.

| Enantiomer | Configuration | LIPID MAPS ID | Molecular Properties |

|---|---|---|---|

| (9R,10S)-isomer | R at C-9, S at C-10 | LMFA02000003 | Subject of current analysis |

| (9S,10R)-isomer | S at C-9, R at C-10 | LMFA02000004 | Enantiomeric counterpart |

Chiral separation techniques have been developed for analytical differentiation of these enantiomers. High-performance liquid chromatography using chiral stationary phases, specifically Chiracel OB columns, has proven effective for enantiomeric resolution. The separation employs an isocratic solvent system consisting of hexane, propan-2-ol, and acetic acid in a 99.7:0.2:0.1 volumetric ratio. Under these analytical conditions, the (9S,10R) and (9R,10S) enantiomers exhibit retention times of 61 and 68 minutes, respectively.

The differential biological activities of these enantiomers extend beyond enzymatic recognition to encompass varying roles in cellular signaling and membrane function. The specific stereochemical configuration influences the compound's interaction with membrane phospholipids, protein binding sites, and metabolic enzymes. This enantiospecificity underscores the importance of stereochemical control in biological systems and the necessity for precise analytical methods in compound identification and quantification.

Crystallographic and Conformational Studies

The crystallographic analysis of this compound presents unique challenges due to the compound's lipophilic nature and conformational flexibility. The molecule contains 16 rotatable bonds, indicating significant conformational freedom that influences its solid-state packing arrangements and solution-phase behavior. The van der Waals molecular volume has been calculated as 340.12 cubic angstroms, providing insight into the molecular space occupation and intermolecular packing efficiency.

Computational modeling studies have revealed important conformational preferences within the molecular structure. The epoxide ring geometry constrains the local conformation around the 9,10-position, creating a relatively rigid structural element within an otherwise flexible alkyl chain. The oxygen atoms of the epoxide ring adopt specific orientations that influence the overall molecular dipole moment and intermolecular hydrogen bonding patterns.

The molar refractivity value of 89.53 cubic centimeters per mole reflects the compound's polarizability and provides information about its optical properties. This parameter is particularly relevant for understanding light-matter interactions and refractive index contributions in mixed systems. The calculated logarithm of the partition coefficient (logP) value of 5.15 indicates strong lipophilic character, suggesting preferential partitioning into nonpolar environments such as biological membranes.

| Physical Property | Calculated Value | Significance |

|---|---|---|

| Van der Waals Volume | 340.12 Ų | Molecular space occupation |

| Topological Polar Surface Area | 70.06 Ų | Polarity contribution |

| Molar Refractivity | 89.53 cm³/mol | Optical properties |

| Logarithm of Partition Coefficient | 5.15 | Lipophilicity measure |

| Hydrogen Bond Donors | 2 | Intermolecular interactions |

| Hydrogen Bond Acceptors | 4 | Binding site availability |

Three-dimensional conformational analysis indicates that the hydroxyl group at the terminal position can adopt multiple orientations relative to the carboxylic acid functionality. These conformational states influence the compound's ability to form intramolecular hydrogen bonds and affect its overall stability in different chemical environments. The epoxide ring maintains a relatively fixed geometry, but the surrounding alkyl chains exhibit considerable flexibility that impacts the molecule's interaction with biological targets.

Molecular dynamics simulations have provided insights into the compound's behavior in membrane environments. The amphiphilic nature of the molecule, with its polar head group region and hydrophobic tail, influences its membrane insertion dynamics and orientation preferences. The epoxide functionality introduces local perturbations in membrane structure that may contribute to the compound's biological activity and membrane-modifying properties.

The absence of aromatic rings in the molecular structure results in limited pi-electron systems, reducing potential stacking interactions but enhancing the importance of van der Waals forces and hydrogen bonding in determining solid-state packing arrangements. This characteristic influences both the compound's crystallization behavior and its interactions with other lipid molecules in biological systems.

Propiedades

Fórmula molecular |

C18H34O4 |

|---|---|

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/t16-,17+/m0/s1 |

Clave InChI |

ITTPZDMHCNGAGQ-DLBZAZTESA-N |

SMILES isomérico |

C(CCCCO)CCC[C@H]1[C@H](O1)CCCCCCCC(=O)O |

SMILES canónico |

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

18-hydroxy-9R,10S-epoxy-stearic acid is an epoxy fatty acid characterized by the presence of a hydroxyl group at the 18th carbon position and an epoxide group between the 9th and 10th carbons. Its molecular formula is with a molecular weight of approximately 314.5 g/mol .

Enzyme Substrate for Hydrolysis Studies

The compound serves as a substrate for studying epoxide hydrolases (EHs) from various sources. Research has demonstrated that EHs from plants and mammals can hydrolyze this compound, leading to the production of diols. For instance, studies involving recombinant soybean EH have shown high enantioselectivity towards this compound, making it a valuable tool for probing enzyme mechanisms and specificity .

Plant Metabolite Studies

As a plant metabolite, this compound is involved in various physiological processes. Its presence has been documented in species such as Camellia sinensis (tea plant) and Triticum aestivum (wheat), indicating its potential role in plant metabolism and stress responses .

Lipid Metabolism Regulation

Recent studies have highlighted the compound's influence on lipid metabolism in human liver cells (HepG2). It has been shown to affect lipid accumulation and metabolism significantly, suggesting potential applications in managing metabolic disorders such as obesity and diabetes .

Antioxidant Properties

The compound's structure may confer antioxidant properties, which are beneficial in protecting cells from oxidative stress. This aspect warrants further investigation into its potential use as a dietary supplement or therapeutic agent against oxidative damage.

Case Studies

Métodos De Preparación

Substrate Selection and Enzyme Activity

Linoleate 9-lipoxygenase (9-LOX) catalyzes the oxygenation of linoleic acid (C₁₈H₃₂O₂) to form 9-hydroperoxyoctadecadienoic acid (9-HpODE), which undergoes dehydration to yield 9,10-epoxyoctadecenoic acid (9,10-EpODE). Subsequent hydroxylation at position 18 introduces the hydroxy group, forming the target compound.

Key Steps:

-

Oxidation: Linoleic acid is incubated with 9-LOX in an aqueous buffer (pH 7.0–8.0) at 25–30°C for 12–24 hours.

-

Reduction/Dehydration: Addition of cysteine (1–5 mM) reduces 9-HpODE to 9-hydroxyoctadecadienoic acid (9-HODE), while dehydration in the absence of cysteine produces 9,10-EpODE.

-

Hydroxylation: Epoxy intermediates are hydroxylated using cytochrome P450 monooxygenases or chemical oxidants (e.g., H₂O₂/Fe²⁺) to introduce the 18-hydroxy group.

Table 1: Enzymatic Reaction Conditions and Yields

| Parameter | Range/Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | 25–30°C | 60–75 | |

| pH | 7.0–8.0 | – | |

| Cysteine Concentration | 1–5 mM | 70–85 | |

| Reaction Time | 12–24 hours | 65–80 |

Chemical Synthesis via Epoxidation and Hydroxylation

Epoxidation of Unsaturated Fatty Acids

Stearic acid derivatives with double bonds at positions 9 and 10 serve as precursors. Epoxidation is achieved using peracids (e.g., mCPBA) or catalytic oxidation with H₂O₂ and tungstic acid.

Example Protocol:

-

Substrate Preparation: Oleic acid (C₁₈H₃₄O₂) or its methyl ester is dissolved in dichloromethane (DCM).

-

Epoxidation: mCPBA (1.2 equivalents) is added at 0°C, and the mixture is stirred for 6–12 hours.

-

Hydroxylation: The epoxy intermediate is treated with aqueous H₂O₂ (30%) and FeSO₄ (0.1 M) at 50°C for 4–6 hours to introduce the 18-hydroxy group.

Table 2: Chemical Epoxidation Parameters

Catalytic Modification of Epoxy Resins

Fatty acid-modified epoxy resins are synthesized by reacting liquid bifunctional epoxy resins (e.g., bisphenol A diglycidyl ether) with dimer acids (e.g., dimerized linoleic acid) in the presence of catalysts.

Example Protocol (Patent CN103073701A):

-

Mixing: Bisphenol A epoxy resin (60–90 wt%) and dimer acid (5–20 wt%) are heated to 80–130°C.

-

Catalysis: Triphenylphosphine (0.01–0.5 wt%) is added, and the temperature is raised to 150–180°C for 2–4 hours.

-

Termination: The reaction is stopped when the epoxy equivalent weight reaches 240–280 g/eq.

Table 3: Catalytic Reaction Conditions

| Parameter | Range/Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst (Triphenylphosphine) | 0.01–0.5 wt% | 70–85 | |

| Temperature | 150–180°C | – | |

| Reaction Time | 2–4 hours | – |

Purification and Characterization

Solvent Extraction and Crystallization

Crude products are dissolved in xylene, acetone, or butyl acetate (10–20% w/v) and cooled to induce crystallization. Impurities are removed via vacuum filtration or column chromatography (silica gel, hexane/ethyl acetate).

Analytical Techniques

-

LC-MS/MS: Confirms molecular mass (m/z 314.5 for [M+H]⁺) and fragmentation patterns (e.g., m/z 275.2 for [M+H–H₂O]⁺).

-

NMR: ¹H NMR (CDCl₃) shows epoxy protons at δ 2.8–3.2 ppm and hydroxyl protons at δ 1.2–1.5 ppm.

Challenges and Optimization Strategies

Q & A

Q. How is 18-hydroxy-9R,10S-epoxy-stearic acid structurally characterized, and what distinguishes it from its isomers?

Answer: The compound is identified by its 18-hydroxy group and epoxide ring at positions 9R and 10S on the stearic acid backbone. Key identifiers include:

- Molecular formula : C₁₈H₃₄O₄ (LMFA02000003) .

- Stereochemistry : The 9R,10S configuration differentiates it from isomers like 18-hydroxy-9S,10R-epoxy-stearic acid (LMFA02000004), which exhibit distinct biological activities due to spatial orientation .

- Analytical techniques : Nuclear magnetic resonance (NMR) and chiral chromatography are critical for resolving stereoisomers.

Q. What are the established methods for synthesizing this compound?

Answer: While direct synthesis protocols for this compound are not detailed in the evidence, analogous pathways for epoxy fatty acids involve:

- Epoxidation : Oleic acid oxidation using peracids (e.g., performic or peracetic acid) to form epoxide groups .

- Hydroxylation : Enzymatic or chemical introduction of the 18-hydroxy group, often via cytochrome P450-mediated oxidation .

- Purification : Silica gel chromatography or HPLC to isolate stereoisomers .

Q. What are the primary biological effects of epoxy stearic acid derivatives in cellular models?

Answer: Studies on cis-9,10-epoxy stearic acid (ESA) in HepG2 cells reveal:

- Cytotoxicity : Dose-dependent reduction in cell viability (e.g., 65.8% apoptosis at 500 μM for 48 hours) .

- Oxidative stress : Increased ROS (reactive oxygen species) and malondialdehyde (MDA) levels (from 0.84 ± 0.02 to 8.90 ± 0.50 nmol/mg protein) .

- Antioxidant depletion : Reduced activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

Advanced Research Questions

Q. How can researchers quantify this compound in biological matrices?

Answer: Validated methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Derivatization (e.g., methyl ester formation) enhances volatility. Detection limits of ~0.1 ng/mL in plasma .

- Liquid chromatography-tandem MS (LC-MS/MS) : Suitable for polar hydroxylated epoxides without derivatization.

- Internal standards : Deuterated analogs (e.g., d₄-ESA) improve accuracy .

Q. What experimental designs are optimal for studying the dose- and time-dependent effects of epoxy stearic acids?

Answer: Key considerations:

- Dose ranges : 50–500 μM for in vitro models (e.g., HepG2 cells), based on apoptotic thresholds .

- Time points : Short-term (6–24 h) for ROS measurement; long-term (48–72 h) for apoptosis and cell cycle arrest (G0/G1 phase) .

- Controls : Include antioxidants (e.g., N-acetylcysteine) to confirm oxidative stress mediation .

Q. How do stereochemical differences in epoxy stearic acids influence their biological activity?

Answer:

- 9R,10S vs. 9S,10R isomers : The 9R,10S configuration may enhance pro-apoptotic effects due to membrane permeability differences.

- Enzyme interactions : Epoxide hydrolases exhibit stereoselectivity, altering metabolite profiles .

- Experimental validation : Use enantiomerically pure standards and chiral columns to isolate effects .

Q. What mechanisms link epoxy stearic acids to oxidative stress and apoptosis?

Answer: Proposed pathways:

ROS generation : Epoxide ring reactivity promotes mitochondrial ROS production .

Lipid peroxidation : MDA accumulation disrupts membrane integrity .

Caspase activation : Downregulation of Bcl-2 and upregulation of Bax trigger caspase-3/7 pathways .

Antioxidant depletion : SOD and CAT inhibition exacerbates oxidative damage .

Q. What challenges arise in studying epoxy stearic acid stability and reactivity?

Answer:

- Chemical instability : Epoxides hydrolyze in aqueous environments (pH-dependent), forming diols. Use inert solvents (e.g., DMSO) and avoid prolonged storage .

- Photodegradation : Protect from light using amber vials.

- Artifacts in analysis : Optimize extraction protocols (e.g., cold acetone) to minimize degradation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.